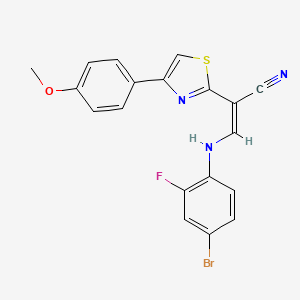

(Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

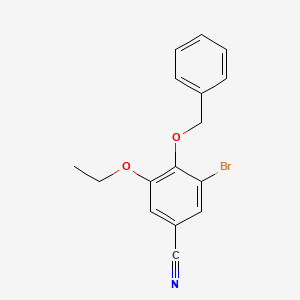

The compound "(Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile" is a complex molecule that appears to be related to various research areas, including supramolecular chemistry and pharmaceutical chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be useful for a comprehensive analysis.

Synthesis Analysis

The synthesis of related compounds involves the preparation of Z-isomers, which are geometric isomers characterized by the specific arrangement of substituents around a double bond. For instance, the synthesis of a Z-isomer of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate was achieved through methods that likely involve the formation of double bonds and the specific arrangement of substituents to achieve the Z configuration . Similarly, the preparation of a Z-isomer side-chain for cephem antibiotics was accomplished through skeletal rearrangement and reactions involving isoxazoles and isothiocyanates . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of Z-isomers is crucial as it can significantly influence the properties and reactivity of the compound. X-ray crystallography has been used to determine the stereochemical structure of related compounds, revealing the importance of the Z configuration . The molecular structure of the compound of interest would likely exhibit a similar importance of geometric configuration, which could be analyzed using similar techniques.

Chemical Reactions Analysis

The reactivity of Z-isomers in chemical reactions is often distinct from their E counterparts. The papers suggest that the Z configuration is maintained throughout various reactions, such as the O-methylation of certain precursors . The compound , with its Z configuration, would also be expected to exhibit specific reactivity patterns that could be explored through experimental studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of Z-isomers are influenced by their molecular structure. The presence of noncovalent interactions such as hydrogen bonds and π-π stacking interactions plays a significant role in the stability and self-assembly of these molecules . For the compound "this compound", similar interactions could be expected, affecting its solubility, melting point, and other physical properties. Hirshfeld surface analysis and DFT calculations could be employed to quantify these interactions and predict the properties of the compound .

Aplicaciones Científicas De Investigación

Fungicidal Activity

- Compounds structurally similar to the mentioned compound have demonstrated significant fungicidal activity. For instance, thiazolylacrylonitriles showed good fungicidal activity against Colletotrichum gossypii, with growth inhibition rates above 50% for several compounds at specific concentrations (Shen De-long, 2010).

Photodynamic Therapy and Anticancer Applications

- Derivatives of thiazolylacrylonitriles have been studied for their photophysical and photochemical properties, particularly in applications like photodynamic therapy for cancer treatment. A study reported that specific derivatives exhibit high singlet oxygen quantum yield, making them potential candidates as Type II photosensitizers in cancer treatment (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Synthesis and Characterization in Pharmaceutical Applications

- The synthesis and characterization of similar compounds have been crucial in the development of antibiotics, especially the fourth generation of cephem antibiotics. A study demonstrated the preparation of a Z-isomer of a related compound, highlighting its relevance in pharmaceutical synthesis (K. Tatsuta, S. Miura, H. Gunji, T. Tamai, R. Yoshida, T. Inagaki, Y. Kurita, 1994).

Antioxidant Activity

- Thiazolidin-4-one derivatives, structurally akin to the mentioned compound, have shown promising antioxidant activities. This suggests potential therapeutic applications of these derivatives in areas where oxidative stress is a key factor (Ahmed O. H. El Nezhawy, M. Ramla, N. Khalifa, Mohamed M. Abdulla, 2009).

Optoelectronic and Photoluminescent Properties

- Studies have focused on the photoluminescent characteristics of related compounds, particularly their application in optoelectronics. These compounds have shown good thermal stability and potential for use in various electronic and photonic devices (Zhaozhe Xu, Dian Yu, Mingxin Yu, 2012).

Mechano-Fluorochromic Properties

- Research on diphenylacrylonitrile derivatives, similar to the compound , revealed interesting mechano-fluorochromic properties. These findings open up possibilities for their application in stress-responsive materials and sensors (M. Ouyang, Lingling Zhan, X. Lv, Feng Cao, Weijun Li, Yujian Zhang, Kunyan Wang, Cheng Zhang, 2016).

Propiedades

IUPAC Name |

(Z)-3-(4-bromo-2-fluoroanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrFN3OS/c1-25-15-5-2-12(3-6-15)18-11-26-19(24-18)13(9-22)10-23-17-7-4-14(20)8-16(17)21/h2-8,10-11,23H,1H3/b13-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOXMNYNEULIPCQ-RAXLEYEMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)Br)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=C(C=C(C=C3)Br)F)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrFN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(ethylthio)-7-methyl-5-(5-methylfuran-2-yl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3000262.png)

![N-(4-chlorophenethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B3000265.png)

![2-Amino-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3000268.png)

![2,1,3-Benzothiadiazol-5-yl-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B3000269.png)

![tert-butyl [2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetate](/img/structure/B3000272.png)